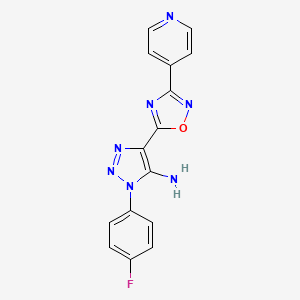
5-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms .
Synthesis Analysis
The synthesis of a compound refers to the process or reaction used to produce it. This often involves reacting simpler substances together under specific conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, or how the compound behaves in different solvents .Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, and solubility. Chemical properties refer to how the compound reacts with other substances .科学的研究の応用
Selenium-Containing Heterocycles Synthesis
Selenium-containing heterocycles have been synthesized from reactions involving N-phenylbenzamides, showcasing the potential of bromobenzamides in creating new chemical entities with possible applications in materials science and pharmaceutical chemistry (Zhou, Linden, & Heimgartner, 2000).
Metabolites of Antipsychotic Benzamide Remoxipride
Studies on the synthesis of metabolites related to the antipsychotic benzamide Remoxipride illustrate the utility of bromobenzamides in understanding the metabolic pathways and pharmacokinetics of therapeutic compounds (Gawell, Hagberg, Högberg, & Widman, 1989).
Antidopaminergic Properties of Benzamides
Research into the antidopaminergic properties of benzamides, including their synthesis and potential as antipsychotic agents, indicates a scientific interest in exploring the biochemical and pharmacological properties of these compounds, contributing to our understanding of neurotransmitter systems (Högberg, Ström, Hall, & Ögren, 1990).
Enantioselective Synthesis of Tetrahydroisoquinolines
The enantioselective synthesis of 4-substituted 1,2,3,4-tetrahydroisoquinolines from bromobenzamides demonstrates the role of these compounds in stereoselective organic synthesis, contributing to the field of chiral drug development and materials chemistry (Belvisi, Gennari, Poli, Scolastico, & Salom, 1993).
Gene-Directed Enzyme Prodrug Therapy (GDEPT)
Nitrogen mustard analogues derived from bromobenzamides have been evaluated as candidate prodrugs for GDEPT, illustrating the potential of these compounds in developing targeted cancer therapies (Friedlos, Denny, Palmer, & Springer, 1997).
Assembly of Substituted 3-methyleneisoindolin-1-ones
The assembly of substituted 3-methyleneisoindolin-1-ones via a catalyzed domino reaction process highlights the synthetic versatility of bromobenzamides, with potential implications in the synthesis of complex organic molecules for materials and pharmaceutical applications (Li, Wang, Zhang, Jiang, & Ma, 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c1-10-4-5-11(15)8-12(10)13(18)17-14(9-16)6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEBVFQIFMMCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

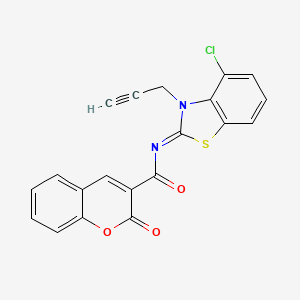



![8-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2746659.png)
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2746660.png)
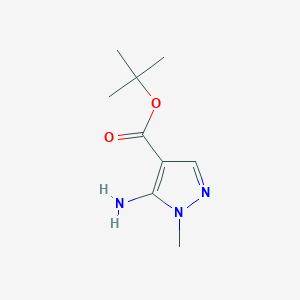
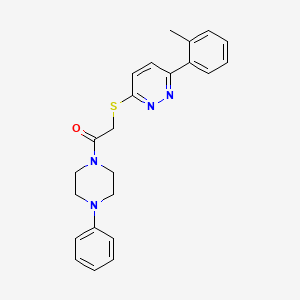

![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2746666.png)
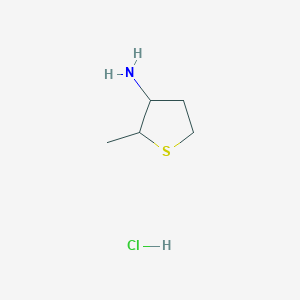
![1-(4-chlorophenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2746670.png)

